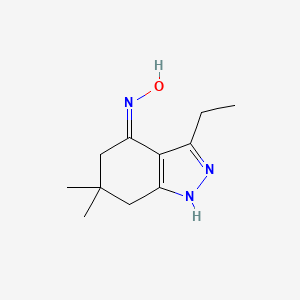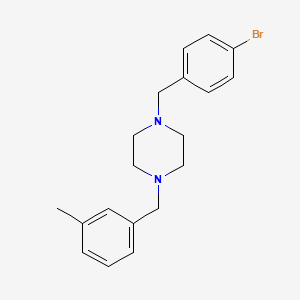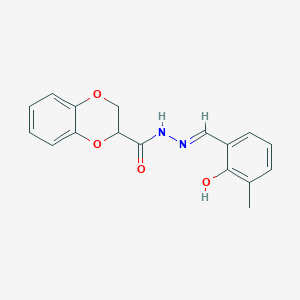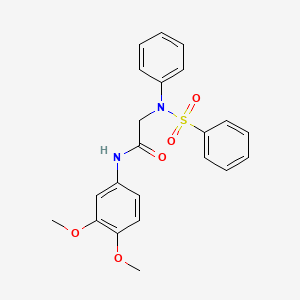![molecular formula C19H19NO4 B6035130 2-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]isoxazolidine](/img/structure/B6035130.png)
2-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]isoxazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]isoxazolidine, also known as BDPP, is a chemical compound that has gained attention in the scientific community due to its potential use in various fields of research.
Mécanisme D'action
2-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]isoxazolidine exerts its biological effects by modulating the activity of various receptors and enzymes in the body. It has been found to bind to the cannabinoid type 2 receptor (CB2), which plays a crucial role in regulating inflammation and immune responses. 2-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]isoxazolidine also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
2-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]isoxazolidine has been found to exhibit various biochemical and physiological effects, including reducing inflammation, inhibiting tumor growth, and improving cognitive function. It has also been shown to reduce pain and improve mood in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
2-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]isoxazolidine offers several advantages for lab experiments, including its high potency and selectivity for CB2 receptors and COX-2 inhibition. However, its limited solubility in water and potential toxicity at high doses pose limitations for its use in experiments.
Orientations Futures
2-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]isoxazolidine holds great promise for future research in various fields, including the development of new drugs for the treatment of inflammatory and neurodegenerative diseases. Further studies are needed to explore its potential therapeutic applications, optimize its pharmacological properties, and investigate its toxicity and safety profile. Additionally, the development of new synthetic methods and analogs of 2-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]isoxazolidine may lead to the discovery of more potent and selective compounds with improved pharmacological properties.
Méthodes De Synthèse
2-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]isoxazolidine can be synthesized through the reaction of 1,3-benzodioxole, phenylpropanoic acid, and isoxazolidine in the presence of a catalyst. The reaction results in the formation of 2-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]isoxazolidine as a white crystalline solid with a melting point of 160-162°C.
Applications De Recherche Scientifique
2-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]isoxazolidine has been widely studied for its potential use in various fields of research, including medicinal chemistry, pharmacology, and neuroscience. It has been found to exhibit various biological activities, including anti-inflammatory, analgesic, and anti-tumor properties. 2-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]isoxazolidine has also shown potential in the treatment of Alzheimer's disease, Parkinson's disease, and depression.
Propriétés
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-1-(1,2-oxazolidin-2-yl)-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c21-19(20-9-4-10-24-20)12-16(14-5-2-1-3-6-14)15-7-8-17-18(11-15)23-13-22-17/h1-3,5-8,11,16H,4,9-10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQERHVLXCHJSMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(OC1)C(=O)CC(C2=CC=CC=C2)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-bromo-3-[2-[(2,3-dimethylphenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B6035048.png)
![1-[(4-methylbenzyl)oxy]-3-(2,2,6,6-tetramethyl-1-piperidinyl)-2-propanol hydrochloride](/img/structure/B6035051.png)
![N-2-biphenylyl-3-({[(5-methyl-3-isoxazolyl)carbonyl]amino}methyl)-1-piperidinecarboxamide](/img/structure/B6035055.png)
![{1-[(5-chloro-2-thienyl)sulfonyl]-3-piperidinyl}(4-methoxy-2-methylphenyl)methanone](/img/structure/B6035057.png)
![N-cyclopropyl-3-{1-[2-(methylthio)benzoyl]-3-piperidinyl}propanamide](/img/structure/B6035060.png)


![6-chloro-2-(2,4-dimethylphenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline](/img/structure/B6035084.png)

![2-[4-(4-chlorophenyl)-1-piperazinyl]-4'-methyl-2'-(1-piperidinyl)-4,5'-bipyrimidin-6(1H)-one](/img/structure/B6035111.png)

![1-(4-methoxyphenyl)-4-[1-(3-methyl-2-buten-1-yl)-3-piperidinyl]piperazine](/img/structure/B6035122.png)

